molecular formula C13H16ClNO2 B14865019 4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14865019
M. Wt: 253.72 g/mol
InChI Key: AKOWDQYNFWMKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a carboxylic acid group and a 2-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-methylphenylboronic acid with a suitable pyrrolidine derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring, carboxylic acid group, and 2-chloro-4-methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

4-(2-chloro-4-methylphenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H16ClNO2/c1-8-3-4-9(12(14)5-8)10-6-15(2)7-11(10)13(16)17/h3-5,10-11H,6-7H2,1-2H3,(H,16,17)

InChI Key

AKOWDQYNFWMKLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CN(CC2C(=O)O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.